2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide
Description
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide is a halogenated aromatic compound featuring a carboxamide core substituted with a dichlorophenyl group and an ethylsulfonyl moiety. The dichloro substituents at positions 2 and 3 of the benzene ring contribute to steric hindrance and electronic effects, while the ethylsulfonyl group at position 4 introduces strong electron-withdrawing properties. This structural configuration likely enhances stability and binding affinity in biological or agrochemical contexts.
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-2-22(20,21)12-9-8-11(13(16)14(12)17)15(19)18-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURYDBHOWUOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=CC=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide typically involves multiple steps One common method starts with the chlorination of a benzenecarboxamide derivative to introduce the dichloro groupsThe final step involves the attachment of the phenyl group via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dichloro groups can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, less chlorinated benzenecarboxamides, and substituted benzenecarboxamides .
Scientific Research Applications
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The pathways involved include signal transduction and metabolic pathways, which can lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Hydroxyl substituents (as in T3D3913) improve water solubility but reduce lipid membrane permeability compared to sulfonyl or ether groups .
Biological Activity and Applications Etobenzanid: The ether-linked methoxy group may facilitate soil mobility, making it effective as a pre-emergent herbicide. Its electron-donating nature could reduce oxidative degradation in field conditions . Sulfentrazone: The triazolone ring introduces heterocyclic rigidity, improving target enzyme inhibition (e.g., protoporphyrinogen oxidase) in weeds .
Physicochemical Properties
Biological Activity
2,3-Dichloro-4-(ethylsulfonyl)-N-phenylbenzenecarboxamide, with CAS number 477867-82-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
The compound is known to interact with specific enzymes, which can lead to significant biological effects. For instance, studies have indicated its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the hydroxylation of various substrates .
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound's structure allows it to bind effectively to the active sites of target enzymes, thereby modulating their activity.
Case Studies and Research Findings
Pharmacological Applications
The biological activity of this compound suggests potential applications in pharmacology. Its ability to inhibit specific enzymes may position it as a candidate for developing therapies targeting metabolic disorders or neurodegenerative diseases.
Potential Therapeutic Areas
- Neurodegenerative Diseases : Due to its interaction with β-secretase (BACE-1), it may have implications for Alzheimer’s disease treatment.
- Drug Metabolism : Its role in inhibiting cytochrome P450 could be leveraged in modulating drug interactions and enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
